molecular formula C36H76O13Si8 B1598347 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane CAS No. 445379-56-6

1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Cat. No. B1598347
M. Wt: 941.7 g/mol
InChI Key: QTQGKCPAEXMQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is a useful research compound. Its molecular formula is C36H76O13Si8 and its molecular weight is 941.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Chemical Analysis

  • Bicyclic amino acid derivatives, including oxabicyclo[4.1.0]heptan-3-yl compounds, have been synthesized using Aza-Diels-Alder reactions. These derivatives are used in the asymmetric synthesis of bioactive molecules, showcasing their importance in developing pharmaceuticals (Waldmann & Braun, 1991).
  • The conformational analysis of endoperoxides grafted onto bicyclo[2.2.n]alkanes provides insights into the rigidity of the bicyclic skeleton. This research is crucial for understanding the reactivity and stability of these compounds in various chemical reactions (Birbaum & Vogel, 1986).

Biochemical Labeling and Molecular Interactions

  • Undecagold cluster molecules with oxabicyclic structures have been developed as biochemical labeling reagents. These compounds are essential for studying biological molecules and processes at the molecular level (Yang, Reardon, & Frey, 1984).
  • Studies on allergenic hydroperoxides interacting with proteins through oxabicyclic compounds suggest radical mechanisms may be involved. Such research aids in understanding how certain chemical structures can induce allergic reactions (Lepoittevin & Karlberg, 1994).

Chemical Synthesis and Materials Science

  • Synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a penicillin-type β-lactam skeleton, demonstrates the utility of oxabicyclic compounds in creating complex molecular structures important for antibiotic development (Chiba et al., 1985).
  • The study of carbon-13 chemical shifts in bicyclo[2.2.1]heptane derivatives provides valuable information for the structural analysis of organic compounds, aiding in the development of new materials and understanding of chemical communication signals (Lippmaa et al., 1976).

properties

IUPAC Name

1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H76O13Si8/c1-27(2)20-51-38-50(18-17-34-15-16-35-36(19-34)37-35)39-52(21-28(3)4)43-54(41-51,23-30(7)8)47-57(26-33(13)14)48-55(42-51,24-31(9)10)44-53(40-50,22-29(5)6)46-56(45-52,49-57)25-32(11)12/h27-36H,15-26H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQGKCPAEXMQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCC6CCC7C(C6)O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H76O13Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395155
Record name AGN-PC-0KYQSS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

CAS RN

445379-56-6
Record name AGN-PC-0KYQSS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 2
Reactant of Route 2
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 3
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 4
Reactant of Route 4
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 5
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 6
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

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